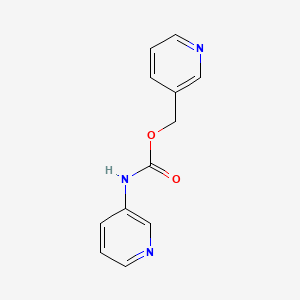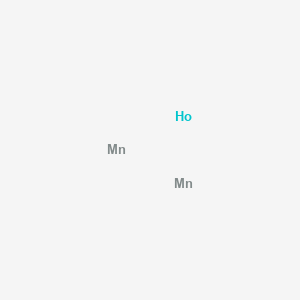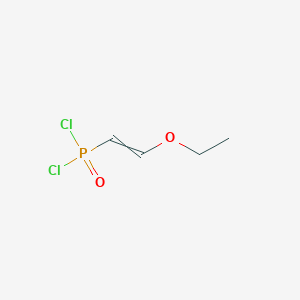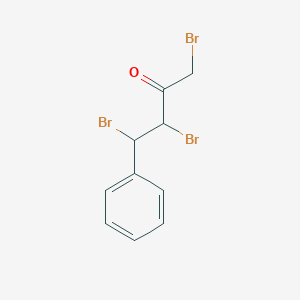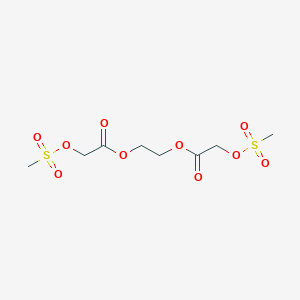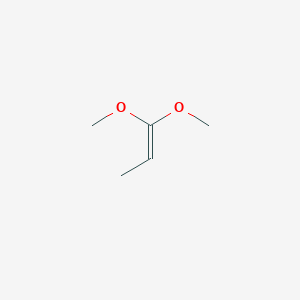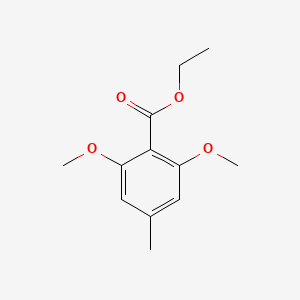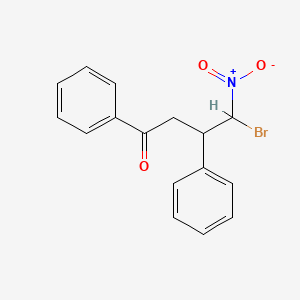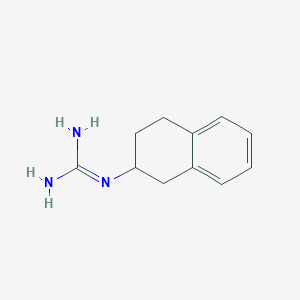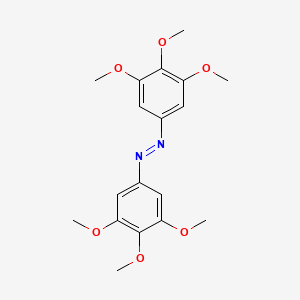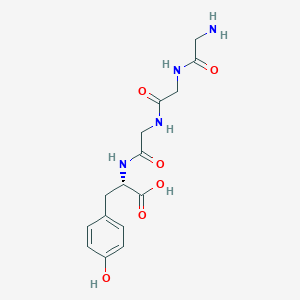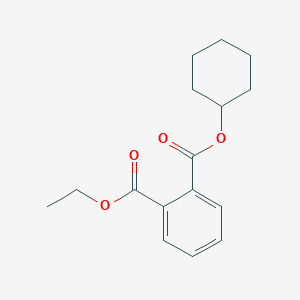
Phthalic acid, cyclohexyl ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalic acid, cyclohexyl ethyl ester is a chemical compound that belongs to the family of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, cosmetics, and personal care items.
準備方法
Synthetic Routes and Reaction Conditions
Phthalic acid, cyclohexyl ethyl ester can be synthesized through the esterification of phthalic acid with cyclohexanol and ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of phthalic anhydride instead of phthalic acid. Phthalic anhydride reacts with cyclohexanol and ethanol in the presence of a catalyst to form the desired ester. This method is preferred due to its higher efficiency and yield.
化学反応の分析
Types of Reactions
Phthalic acid, cyclohexyl ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phthalic acid and the corresponding alcohols (cyclohexanol and ethanol).
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid, cyclohexanol, and ethanol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Substituted esters and other functionalized products.
科学的研究の応用
Phthalic acid, cyclohexyl ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to improve their mechanical properties.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
作用機序
The mechanism of action of phthalic acid, cyclohexyl ethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
類似化合物との比較
Phthalic acid, cyclohexyl ethyl ester can be compared with other phthalic acid esters, such as:
Diethyl phthalate: Used as a plasticizer and in personal care products.
Dibutyl phthalate: Used in adhesives, sealants, and coatings.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible PVC products.
Uniqueness
This compound is unique due to its specific ester groups (cyclohexyl and ethyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not perform as effectively.
特性
CAS番号 |
5333-60-8 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC名 |
2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
InChIキー |
BNTNXFQAIVBINE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
